[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Description
Pregnenolone-16-ene Acetate Oxime is used in the synthesis of pegnange derivatives as antioxidant and anti-dyslipidemic agents.
Properties
CAS No. |
2174-13-2 |
---|---|
Molecular Formula |
C23H33NO3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[(10R,13S)-17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H33NO3/c1-14(24-26)19-7-8-20-18-6-5-16-13-17(27-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21,26H,6,8-13H2,1-4H3/t17?,18?,20?,21?,22-,23+/m0/s1 |
InChI Key |
OVKSHCIVDWZSJD-HQCFBWTMSA-N |
Isomeric SMILES |
CC(=NO)C1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |
SMILES |
CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES |
CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Appearance |
White to Off-White Solid |
melting_point |
200-203 °C |
23549-26-0 2174-13-2 23549-24-8 |
|
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Abiraterone Impurity 3,Pregnenolone-16-ene Acetate Oxime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the use of sodium acetate water solution considered a "greener" alternative to pyridine in the synthesis of 16-Dehydropregnenolone Acetate Oxime?
A1: [] Pyridine, while effective in the synthesis of 16-Dehydropregnenolone Acetate Oxime, is known for its toxicity to both humans and the environment. Sodium acetate, on the other hand, presents a less toxic alternative, making the process safer for workers and more environmentally friendly. The research demonstrated that replacing pyridine with sodium acetate water solution not only provided a greener approach but also improved the overall yield of the synthesis. []
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